molecular formula C14H10ClFO3 B6404144 4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261902-44-6

4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6404144
CAS RN: 1261902-44-6
M. Wt: 280.68 g/mol
InChI Key: UTKDYWOYUKGEOF-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid (4-CFMBA) is an organic compound that has a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 108-110°C and a molecular weight of 242.58 g/mol. 4-CFMBA has been studied extensively as a reagent in organic synthesis, as a catalyst in asymmetric synthesis, and as a ligand in coordination chemistry. In addition, it has been used in various biochemical and physiological studies due to its unique properties.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in asymmetric synthesis, and as a ligand in coordination chemistry. In addition, it has been used in various biochemical and physiological studies due to its unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to bind to certain proteins, such as the protein kinase C, and to inhibit their activity.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and protein kinase C. In addition, it has been shown to have antioxidant and anti-inflammatory properties, and to have potential anti-cancer activity.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments is its availability and low cost. It is widely available and can be synthesized easily. In addition, it is relatively non-toxic and has a low risk of causing adverse effects. However, there are some disadvantages to using 4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments. For example, it is not very soluble in water, so it may not be suitable for certain types of experiments. In addition, its mechanism of action is not yet fully understood, so its effects may not be consistent or predictable.

Future Directions

There are several potential future directions for 4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% research. One potential direction is to further investigate its biochemical and physiological effects, such as its anti-inflammatory and anti-cancer properties. In addition, further research could be done to better understand its mechanism of action and to develop more efficient synthesis methods. Another potential direction is to explore its potential applications in medicinal chemistry and drug development. Finally, further research could be done to investigate its potential toxicity and safety profile.

Synthesis Methods

4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% can be synthesized using several different methods. One of the most common methods involves the reaction of 3-chloro-5-fluoroaniline with 2-methoxybenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C and results in the formation of 4-(3-Chloro-5-fluorophenyl)-2-methoxybenzoic acid, 95% in high yields.

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKDYWOYUKGEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690517
Record name 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-44-6
Record name 3'-Chloro-5'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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